![molecular formula C9H20N3O3PSi B14410291 Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate CAS No. 84645-44-3](/img/structure/B14410291.png)
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate is a compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate typically involves the reaction of diethyl phosphonate with trimethylsilyl azide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as copper (I) bromide, and a solvent like acetone . The reaction conditions include maintaining the temperature at around 30-35°C for 20-30 minutes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction conditions are carefully monitored to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hexamethyldisilazane, bis(trimethylsilyl)acetamide, and diethyl(trimethylsilyl)amine . The reactions are typically carried out in solvents like 1,4-dioxane at temperatures ranging from 100-110°C .
Major Products Formed
The major products formed from these reactions include various organophosphorus compounds, such as phosphonic acids, phosphine derivatives, and substituted phosphonates .
Scientific Research Applications
Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and enzymes, thereby influencing their activity. The trimethylsilyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate include:
- Diethyl trimethylsilyl phosphite
- Diethyl (bromodifluoromethyl)phosphonate
- Diethyl (difluoromethyl)phosphonate
Uniqueness
What sets this compound apart from these similar compounds is its unique triazole ring structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
84645-44-3 |
|---|---|
Molecular Formula |
C9H20N3O3PSi |
Molecular Weight |
277.33 g/mol |
IUPAC Name |
(5-diethoxyphosphoryl-2H-triazol-4-yl)-trimethylsilane |
InChI |
InChI=1S/C9H20N3O3PSi/c1-6-14-16(13,15-7-2)8-9(11-12-10-8)17(3,4)5/h6-7H2,1-5H3,(H,10,11,12) |
InChI Key |
VJXBKLXMVLLLFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=NNN=C1[Si](C)(C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


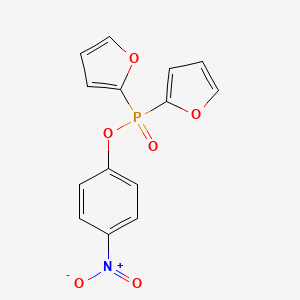
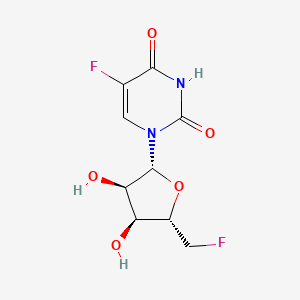
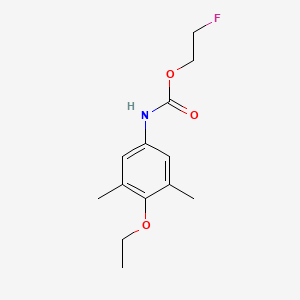
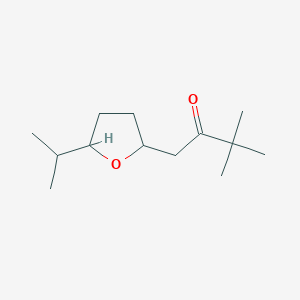
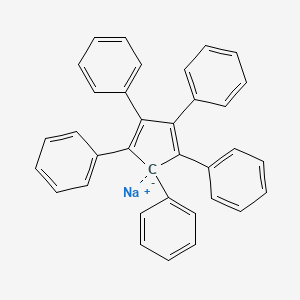

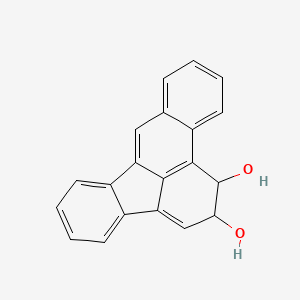

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

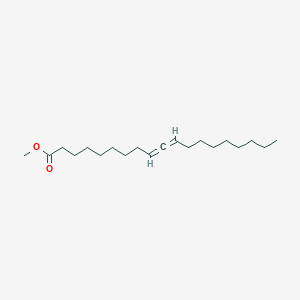
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
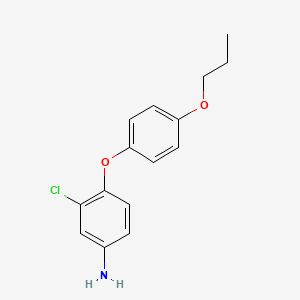
![N-Butyl-8,9-dimethyl-2-azaspiro[5.5]undec-8-ene-2-carboxamide](/img/structure/B14410317.png)
